molecular formula C13H8Cl2N2O B2377798 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 338753-51-8

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2377798
CAS No.: 338753-51-8
M. Wt: 279.12
InChI Key: RDNAUARQOFWSNE-UHFFFAOYSA-N
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Description

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a methyl group and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

“2,3-Dichlorobenzoyl chloride” is classified as dangerous. It causes severe skin burns and eye damage. It may also be corrosive to metals . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 2,3-dichlorobenzoyl chloride with 1-methyl-1H-pyrrole-2-carbonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The dichlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichlorobenzoyl cyanide
  • 2,3-dichlorobenzoyl chloride
  • 2,3-dichlorobenzoyl nitrile

Uniqueness

4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c1-17-7-8(5-9(17)6-16)13(18)10-3-2-4-11(14)12(10)15/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNAUARQOFWSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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